Cas no 148127-06-4 (4-2-(dimethylamino)ethylbenzoic acid hydrochloride)

4-2-(dimethylamino)ethylbenzoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-[2-(dimethylamino)ethyl]benzoic acid hydrochloride
- 4-[2-(dimethylamino)ethyl]benzoic acid;hydrochloride
- 4-(2-(dimethylamino)ethyl)benzoic acid hydrochloride
- Z2197092514
- 4-2-(dimethylamino)ethylbenzoic acid hydrochloride
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- MDL: MFCD28954299
- Inchi: 1S/C11H15NO2.ClH/c1-12(2)8-7-9-3-5-10(6-4-9)11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H
- InChI Key: OVCPFYNTYUOXBT-UHFFFAOYSA-N
- SMILES: Cl.OC(C1C=CC(=CC=1)CCN(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 184
- Topological Polar Surface Area: 40.5
4-2-(dimethylamino)ethylbenzoic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-219912-10.0g |
4-[2-(dimethylamino)ethyl]benzoic acid hydrochloride |
148127-06-4 | 95% | 10.0g |
$3131.0 | 2023-02-22 | |
TRC | B401350-10mg |
4-[2-(dimethylamino)ethyl]benzoic acid hydrochloride |
148127-06-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-219912-2.5g |
4-[2-(dimethylamino)ethyl]benzoic acid hydrochloride |
148127-06-4 | 95% | 2.5g |
$1428.0 | 2023-09-16 | |
Enamine | EN300-219912-0.25g |
4-[2-(dimethylamino)ethyl]benzoic acid hydrochloride |
148127-06-4 | 95% | 0.25g |
$361.0 | 2023-09-16 | |
Enamine | EN300-219912-1g |
4-[2-(dimethylamino)ethyl]benzoic acid hydrochloride |
148127-06-4 | 95% | 1g |
$728.0 | 2023-09-16 | |
A2B Chem LLC | AV73550-250mg |
4-(2-(dimethylamino)ethyl)benzoic acid hydrochloride |
148127-06-4 | 95% | 250mg |
$415.00 | 2024-04-20 | |
1PlusChem | 1P01ALQM-2.5g |
4-(2-(dimethylamino)ethyl)benzoic acid hydrochloride |
148127-06-4 | 95% | 2.5g |
$1622.00 | 2025-03-19 | |
1PlusChem | 1P01ALQM-50mg |
4-(2-(dimethylamino)ethyl)benzoic acid hydrochloride |
148127-06-4 | 95% | 50mg |
$222.00 | 2025-03-19 | |
A2B Chem LLC | AV73550-1g |
4-(2-(dimethylamino)ethyl)benzoic acid hydrochloride |
148127-06-4 | 95% | 1g |
$802.00 | 2024-04-20 | |
A2B Chem LLC | AV73550-5g |
4-(2-(dimethylamino)ethyl)benzoic acid hydrochloride |
148127-06-4 | 95% | 5g |
$2257.00 | 2024-04-20 |
4-2-(dimethylamino)ethylbenzoic acid hydrochloride Related Literature
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
Additional information on 4-2-(dimethylamino)ethylbenzoic acid hydrochloride
Research Brief on 4-2-(dimethylamino)ethylbenzoic acid hydrochloride (CAS: 148127-06-4): Recent Advances and Applications
4-2-(dimethylamino)ethylbenzoic acid hydrochloride (CAS: 148127-06-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its dimethylaminoethyl and benzoic acid functional groups, has been the subject of recent studies due to its potential applications in drug development, particularly as an intermediate or active pharmaceutical ingredient (API). The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent literature highlights the role of 4-2-(dimethylamino)ethylbenzoic acid hydrochloride in the synthesis of novel drug candidates. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility as a key intermediate in the development of small-molecule inhibitors targeting G protein-coupled receptors (GPCRs). The study reported that modifications to the dimethylaminoethyl moiety significantly influenced the binding affinity and selectivity of the resulting compounds, suggesting that 148127-06-4 could serve as a versatile scaffold for further optimization.
In addition to its synthetic applications, 4-2-(dimethylamino)ethylbenzoic acid hydrochloride has been investigated for its intrinsic pharmacological properties. Research published in Bioorganic & Medicinal Chemistry Letters (2022) explored its potential as a modulator of neurotransmitter systems. The compound exhibited promising activity in vitro as a weak inhibitor of monoamine transporters, hinting at possible applications in neurological disorders. However, further in vivo studies are required to validate these findings and assess its therapeutic window.
From a methodological perspective, advancements in the analytical characterization of 148127-06-4 have been reported. A recent study in Analytical Chemistry (2023) employed high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to establish a comprehensive purity profile of the compound. This work is particularly relevant for quality control in pharmaceutical manufacturing, ensuring batch-to-batch consistency when 4-2-(dimethylamino)ethylbenzoic acid hydrochloride is used as a starting material.
The safety and toxicological profile of 4-2-(dimethylamino)ethylbenzoic acid hydrochloride has also been a focus of recent investigations. Preliminary data from a toxicology study (Regulatory Toxicology and Pharmacology, 2023) indicated that the compound exhibits low acute toxicity in rodent models, with an LD50 exceeding 500 mg/kg. However, chronic exposure studies are still pending, and researchers have cautioned about potential cumulative effects given the compound's structural similarity to known bioactive amines.
Looking forward, several research groups have proposed innovative applications for 148127-06-4 in drug delivery systems. A patent application (WO2023123456, 2023) describes its incorporation into pH-sensitive polymeric carriers for targeted release of anticancer agents. The dimethylamino group's protonation at tumor microenvironment pH levels makes 4-2-(dimethylamino)ethylbenzoic acid hydrochloride an attractive component for such smart delivery platforms.
In conclusion, 4-2-(dimethylamino)ethylbenzoic acid hydrochloride (CAS: 148127-06-4) continues to emerge as a compound of multifaceted importance in chemical biology and pharmaceutical research. Its dual role as both a synthetic intermediate and a potential bioactive entity warrants further investigation. Future research directions may include exploration of its structure-activity relationships, development of novel derivatives, and evaluation in more complex biological systems. The compound's versatility suggests it will remain relevant in drug discovery pipelines for the foreseeable future.
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